Aminopeptidase N (APN) Inhibition Potency: A Direct Comparison to the Benchmark Inhibitor Bestatin
N-morpholin-4-yl-4-nitrobenzamide exhibits measurable, albeit weak, inhibitory activity against porcine kidney aminopeptidase N (APN). In direct head-to-head comparison, the compound's inhibitory potency is substantially lower than that of the well-established benchmark APN inhibitor, bestatin. Specifically, the target compound displays an IC50 of 1.15 μM to 2.70 μM, whereas bestatin typically inhibits APN with an IC50 in the low nanomolar range [1][2].
| Evidence Dimension | Aminopeptidase N (APN) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.15 μM - 2.70 μM (Porcine kidney microsomes, 5 min incubation) [1] |
| Comparator Or Baseline | Bestatin: IC50 typically < 100 nM (e.g., 5.6 nM for recombinant human APN) [2] |
| Quantified Difference | The target compound is approximately 200- to 500-fold less potent than bestatin. |
| Conditions | Assay: Inhibition of L-Leu-p-nitroanilide hydrolysis by porcine kidney microsomal APN [1] |
Why This Matters
This data defines the compound's precise potency window for APN, allowing researchers to use it as a well-characterized, weak inhibitor control or as a structurally distinct negative control, unlike the potent benchmark bestatin.
- [1] BindingDB. (n.d.). BDBM50400549 (CHEMBL2205652) [Affinity Data]. University of California San Diego. Retrieved April 19, 2026. View Source
- [2] Rich, D. H., et al. (1985). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 28(4), 472-479. (Representative data for bestatin) View Source
